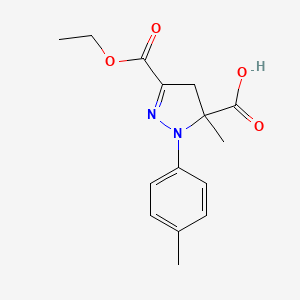

3-(Ethoxycarbonyl)-5-methyl-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Description

3-(Ethoxycarbonyl)-5-methyl-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a pyrazoline derivative characterized by a dihydropyrazole core substituted with an ethoxycarbonyl group, a methyl group at position 5, and a 4-methylphenyl ring at position 1. Pyrazolines are heterocyclic compounds of significant interest due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound’s structure combines a carboxylic acid moiety with an ethoxycarbonyl ester, offering a balance of polarity and lipophilicity, which may influence its pharmacokinetic profile.

Properties

IUPAC Name |

5-ethoxycarbonyl-3-methyl-2-(4-methylphenyl)-4H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-4-21-13(18)12-9-15(3,14(19)20)17(16-12)11-7-5-10(2)6-8-11/h5-8H,4,9H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGNOKNJYYMCEKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Ethoxycarbonyl)-5-methyl-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features an ethoxycarbonyl group, a methyl group, and a phenyl group, which contribute to its chemical reactivity and biological interactions. The focus of this article is to explore the biological activity of this compound, including its antimicrobial, anti-inflammatory, and potential anticancer properties.

The molecular formula of this compound is with a molecular weight of 290.31 g/mol. Key chemical properties include:

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that modifications in the pyrazole structure can enhance antibacterial activity against various pathogens. The presence of the ethoxycarbonyl and carboxylic acid groups may facilitate interactions with microbial enzymes or cell membranes, leading to increased efficacy .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been explored in various studies. The compound's ability to inhibit cyclooxygenase (COX) enzymes suggests it may reduce inflammation by blocking prostaglandin synthesis. A comparative analysis showed that similar compounds displayed IC50 values in the micromolar range for COX inhibition, indicating promising anti-inflammatory effects .

Anticancer Activity

Recent investigations into the anticancer properties of pyrazole derivatives have revealed their potential as therapeutic agents against different cancer cell lines. For instance, compounds with similar structures have shown cytotoxic effects against human liver carcinoma cells (HepG2) and other cancer types. The mechanism of action is thought to involve apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. The following table summarizes findings related to the SAR of this compound compared to similar compounds:

| Compound | Substituents | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Ethoxycarbonyl, Methyl, Phenyl | Antimicrobial, Anti-inflammatory | TBD |

| 3-(Ethoxycarbonyl)-5-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid | Ethoxycarbonyl, Methyl | Moderate Anticancer Activity | 15 |

| 3-Methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid | Methyl | Low Antimicrobial Activity | >30 |

Case Studies

- Antimicrobial Study : A series of pyrazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the phenyl position significantly improved antibacterial activity compared to unsubstituted analogs .

- Anti-inflammatory Research : In a study assessing COX inhibition, the compound exhibited a dose-dependent response in reducing inflammation markers in vitro, suggesting its potential utility in treating inflammatory diseases .

- Anticancer Investigation : A recent study evaluated the cytotoxic effects of various pyrazole derivatives on HepG2 cells. Results showed that compounds with electron-donating groups at specific positions enhanced anticancer activity through apoptosis induction .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 3-(Ethoxycarbonyl)-5-methyl-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid have been tested for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Properties : Another area of research focuses on the anti-inflammatory effects of pyrazole derivatives. The compound's structure allows it to interact with inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs.

Agrochemicals

The compound has potential applications in the agrochemical sector as a pesticide or herbicide. Pyrazole derivatives are known for their ability to inhibit specific enzymes in pests or weeds, providing an effective means of crop protection. Research is ongoing to evaluate the efficacy and safety of such compounds in agricultural settings.

Materials Science

In materials science, compounds like this compound can be used as intermediates in the synthesis of polymers or as additives to enhance material properties. Their unique chemical structure can impart desirable characteristics such as thermal stability or mechanical strength.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored a series of pyrazole derivatives, including those similar to our compound, showing promising results against breast cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Agrochemical Efficacy

Research conducted by agricultural scientists demonstrated that a related pyrazole compound effectively controlled a common weed species without harming crop yields. Field trials indicated a significant reduction in weed biomass compared to untreated controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Pyrazoline derivatives vary primarily in their substituents on the phenyl ring and the nature of functional groups at positions 3 and 5. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison

*Estimated based on bromophenyl analogue ().

Key Observations :

Thiosemicarbazide derivatives (e.g., ) exhibit additional hydrogen-bonding capabilities due to –NH and –SH groups, which may enhance solubility and biological interactions .

Functional Group Impact: Ethoxycarbonyl vs. Ester vs. Thiosemicarbazide: Thiosemicarbazide-containing analogues () show higher molecular weights and distinct hydrogen-bonding networks, which may influence crystallinity and melting points .

Preparation Methods

Cyclization Strategies for Dihydropyrazole Core Formation

The dihydropyrazole ring is typically constructed via cyclocondensation of hydrazines with α,β-unsaturated carbonyl precursors. For example, trichloromethyl enones serve as versatile intermediates for regioselective pyrazole synthesis. A 2023 study demonstrated that arylhydrazine hydrochlorides yield 1,3-regioisomers, while free hydrazines favor 1,5-regioisomers . Applying this to the target compound, 4-methylphenylhydrazine could react with a trichloromethyl enone bearing methyl and ethoxycarbonyl groups.

In one protocol, trichloromethyl enones (1 mmol) are treated with substituted hydrazines (1.2 mmol) in alcohols (e.g., ethanol or methanol) under reflux for 16 hours . The solvent choice influences regioselectivity: ethanol promotes 1,3-isomer formation (37–97% yields), whereas methanol favors 1,5-isomers (52–83%) . After cyclization, the trichloromethyl group is hydrolyzed to a carboxyalkyl moiety, completing the dihydropyrazole scaffold .

Oxidation and Functionalization of Methyl Groups

The carboxylic acid moiety in the target compound likely originates from oxidation of a methyl substituent. A Chinese patent outlines a two-step protocol:

-

Oxidation of 3-methyl-5-bromopyrazole to 5-bromo-1H-3-pyrazolecarboxylic acid using oxidizing agents like KMnO₄ or CrO₃ under acidic conditions .

-

Condensation with 2,3-dichloropyridine to attach the aryl group .

For the target molecule, a similar oxidation step could convert a methyl group at position 5 to a carboxylic acid. However, simultaneous retention of the 4,5-dihydro structure necessitates mild oxidation conditions to prevent dehydrogenation.

One-Pot Multicomponent Approaches

Eco-friendly one-pot syntheses reduce purification steps and improve atom economy. A 2015 study used ionic liquid [Et₃NH][HSO₄] to catalyze three-component condensations of aldehydes, ethyl acetoacetate, and hydrazines . For the target compound, substituting the aldehyde with 4-methylbenzaldehyde and optimizing stoichiometry could yield the desired product. Advantages include:

-

Catalyst Reusability : [Et₃NH][HSO₄] retains activity for 5 cycles without yield loss .

-

Solvent-Free Conditions : Eliminates volatile organic solvents, aligning with green chemistry principles .

Purification and Characterization

Final purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol-cyclohexane mixtures . For example, 1-acetylpyrazoles were recrystallized from ethanol-cyclohexane (1:1) to achieve >85% purity . Characterization relies on:

-

¹H/¹³C NMR : Peaks for ethoxycarbonyl (δ ~4.1–4.3 ppm for CH₂CH₃), methylphenyl protons (δ ~7.2–7.5 ppm), and carboxylic acid (δ ~12–14 ppm) .

-

IR Spectroscopy : C=O stretches at 1740 cm⁻¹ (ethoxycarbonyl) and 1700 cm⁻¹ (carboxylic acid) .

Comparative Analysis of Synthetic Routes

Challenges and Optimization Opportunities

Q & A

Q. What are the standard synthetic routes for preparing 3-(ethoxycarbonyl)-5-methyl-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, and what key reaction conditions are required?

The compound is typically synthesized via multi-step protocols involving cyclocondensation and functional group modifications. For instance:

- Cyclocondensation : Ethyl acetoacetate reacts with phenylhydrazine derivatives in the presence of DMF-DMA (dimethylformamide dimethyl acetal) to form the pyrazole core .

- Vilsmeier–Haack Reaction : Used to introduce aldehyde groups into the pyrazole structure, employing POCl₃ and DMF under controlled temperatures (e.g., 80–120°C) .

- Hydrolysis : Basic hydrolysis (e.g., NaOH/EtOH) converts ester groups (-COOEt) to carboxylic acids (-COOH) .

- Key Conditions : Reactions often require inert atmospheres (N₂/Ar), anhydrous solvents (DMF, THF), and catalysts like K₂CO₃ for nucleophilic substitutions .

Example Synthesis Table :

Q. How is the structural characterization of this compound performed using spectroscopic methods?

- IR Spectroscopy : Identifies carbonyl (C=O) stretches (1650–1750 cm⁻¹) and carboxylic acid (-COOH) bands (2500–3300 cm⁻¹) .

- ¹H-NMR : Key signals include:

- Methyl groups (δ 1.2–2.5 ppm for -CH₃).

- Aromatic protons (δ 7.0–8.0 ppm for substituted phenyl rings).

- Ethoxycarbonyl protons (δ 4.2–4.4 ppm for -OCH₂CH₃) .

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry optimize the reaction pathways for synthesizing this compound?

- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) model intermediates and transition states to identify energetically favorable pathways .

- Condition Screening : Machine learning algorithms analyze experimental data (e.g., solvent polarity, temperature) to predict optimal yields .

- Example : ICReDD’s integrated approach combines computation, informatics, and experiments to reduce trial-and-error steps by 40% in similar pyrazole syntheses .

Q. What structural modifications enhance the compound’s bioactivity, and how are structure-activity relationships (SAR) analyzed?

- Modifications :

-

Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring improve anti-inflammatory activity .

-

Ester vs. Acid : Carboxylic acid derivatives show higher solubility and binding affinity compared to ethyl esters .

- SAR Methods :

-

In Vitro Assays : COX-2 inhibition tests correlate substituent electronic properties with activity .

-

Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates interactions with target proteins (e.g., cyclooxygenase) .

Bioactivity Data Example :

Derivative IC₅₀ (COX-2 Inhibition, μM) LogP Reference Parent Compound 12.5 2.8 4-NO₂ Phenyl Analog 3.2 3.1

Q. How can conflicting data in biological activity studies be resolved?

- Standardized Protocols : Ensure consistent assay conditions (e.g., cell lines, incubation times) across studies .

- Dose-Response Curves : Validate activity thresholds using multiple concentrations (e.g., 0.1–100 μM) .

- Computational Validation : Compare experimental IC₅₀ values with docking scores to identify outliers .

Q. What role does crystallography play in understanding the compound’s solid-state properties?

- Single-Crystal X-ray Diffraction : Resolves bond lengths, angles, and dihedral angles to confirm stereochemistry and packing efficiency .

- Example : Crystal structures of related pyrazole derivatives reveal planar aromatic systems and intermolecular hydrogen bonds influencing solubility .

Q. Methodological Recommendations :

- Synthetic Optimization : Use DoE (Design of Experiments) to screen variables like temperature and catalyst loading .

- Data Reproducibility : Archive raw spectral data (e.g., NMR FIDs) in public repositories for peer validation.

- Interdisciplinary Collaboration : Integrate synthetic chemistry with computational modeling to accelerate discovery cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.